![molecular formula C24H28N4O2S B2636726 N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-93-8](/img/no-structure.png)

N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

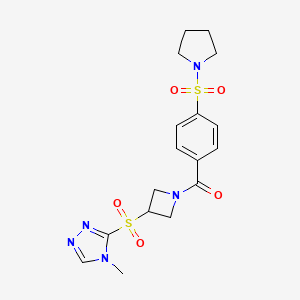

N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.

BenchChem offers high-quality N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, exhibiting broad-spectrum antimicrobial and potent anticonvulsant activities. This research highlights the versatility of thioxoquinazolinone derivatives in treating infections and seizures, marking a significant contribution to medicinal chemistry (Rajasekaran et al., 2013).

Synthesis and Crystallographic Studies

Kovalenko et al. (2019) detailed the synthesis and structural analysis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Their work provided insights into the compound's crystal structure and intermolecular interactions, contributing to the field of organic chemistry and drug design processes (Kovalenko et al., 2019).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds in developing new treatments for inflammation and pain (Abu-Hashem et al., 2020).

Antibacterial and Antifungal Properties

Helal et al. (2013) reported the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives with significant antibacterial and antifungal activities. Their findings contribute to the search for new antimicrobial agents, crucial in addressing the growing concern of drug-resistant microbial strains (Helal et al., 2013).

Anticonvulsant Agents

Research by Archana, Srivastava, and Kumar (2002) into thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones presented compounds with promising anticonvulsant activity. Their work expands the pharmacological application of quinazolinone derivatives in neurological disorders (Archana et al., 2002).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid, followed by the condensation of the resulting product with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.", "Starting Materials": [ "3-methoxybenzaldehyde", "4-aminocyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide.", "Step 2: Condensation of N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde in the presence of acetic acid to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide.", "Step 3: Reduction of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide with sodium borohydride in methanol to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide." ] } | |

CAS RN |

689265-93-8 |

Molecular Formula |

C24H28N4O2S |

Molecular Weight |

436.57 |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H28N4O2S/c1-30-19-6-4-5-17(13-19)15-26-23(29)18-11-9-16(10-12-18)14-25-22-20-7-2-3-8-21(20)27-24(31)28-22/h2-8,13,16,18H,9-12,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |

InChI Key |

RATWBJLBGUUSKO-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)